![molecular formula C16H14O2 B14777730 2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde is an organic compound with the molecular formula C16H14O2 It is a derivative of biphenyl, characterized by the presence of two methyl groups at the 2’ and 6’ positions and two aldehyde groups at the 3 and 5 positions on the biphenyl ring
Preparation Methods
The synthesis of 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, which react with corresponding halogenated biphenyl derivatives to form the desired compound .
Industrial production methods for this compound may involve large-scale application of these synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and desired scale of production.
Chemical Reactions Analysis
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid and planar structure that can interact with aromatic residues in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl: The parent compound, which lacks the methyl and aldehyde groups, making it less reactive and less versatile in chemical synthesis.
2,2’-Dimethylbiphenyl: A similar compound with methyl groups at the 2 and 2’ positions, but without the aldehyde groups, resulting in different reactivity and applications.
2,6-Dimethyl-1,1’-biphenyl: Another derivative with methyl groups at the 2 and 6 positions, but without the aldehyde groups, leading to different chemical behavior and uses.
The presence of both methyl and aldehyde groups in 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde makes it unique and valuable for specific applications that require these functional groups.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-(2,6-dimethylphenyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-4-3-5-12(2)16(11)15-7-13(9-17)6-14(8-15)10-18/h3-10H,1-2H3 |
InChI Key |
YLRWJSAZDJVXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
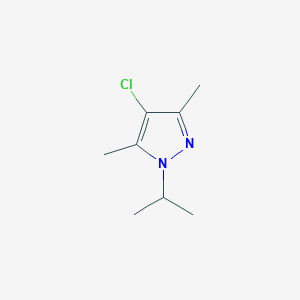

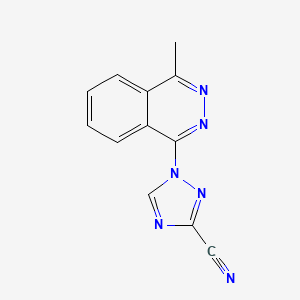
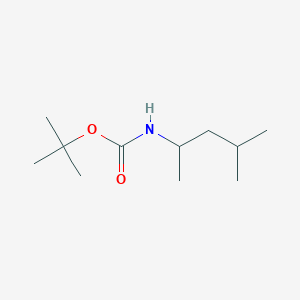
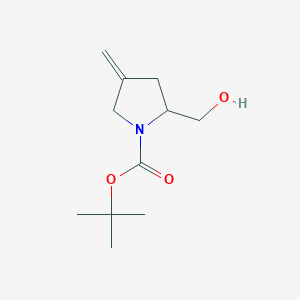
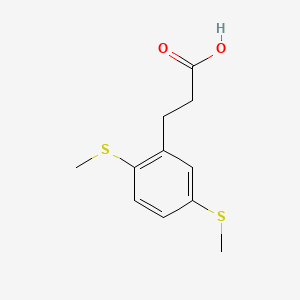

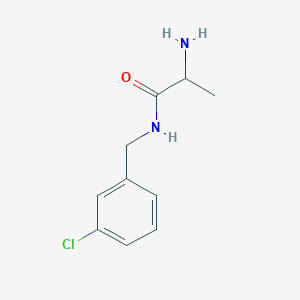
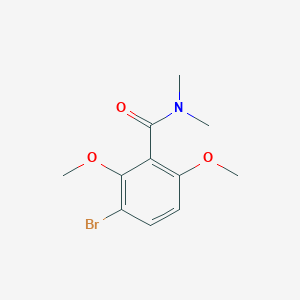
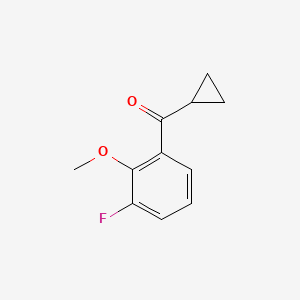

![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
